Cas no 1021000-74-7 ([(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine)
amine structure](https://www.kuujia.com/scimg/cas/1021000-74-7x500.png)
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- N-((1-ethylpyrrolidin-2-yl)methyl)-4-methylpentan-2-amine
- [(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine
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- Inchi: 1S/C13H28N2/c1-5-15-8-6-7-13(15)10-14-12(4)9-11(2)3/h11-14H,5-10H2,1-4H3
- InChI Key: PQJZOMSAPMTJFK-UHFFFAOYSA-N
- SMILES: CC(NCC1CCCN1CC)CC(C)C
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165123-1.0g |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-165123-0.25g |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 0.25g |
$683.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5555-500MG |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 95% | 500MG |
¥ 2,574.00 | 2023-04-05 | |
Enamine | EN300-165123-0.5g |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 0.5g |
$713.0 | 2023-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348601-5g |
n-((1-Ethylpyrrolidin-2-yl)methyl)-4-methylpentan-2-amine |
1021000-74-7 | 98% | 5g |
¥15799 | 2023-02-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5555-5G |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 95% | 5g |
¥ 9,655.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5555-100mg |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 95% | 100mg |
¥1155.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5555-500mg |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 95% | 500mg |
¥2574.0 | 2024-04-26 | |
Enamine | EN300-165123-5000mg |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 5000mg |
$1406.0 | 2023-09-21 | ||
Enamine | EN300-165123-1000mg |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine |
1021000-74-7 | 1000mg |
$485.0 | 2023-09-21 |
[(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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2. Book reviews
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Additional information on [(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine
Introduction to [(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine and Its Applications in Modern Chemical Research
Compound with the CAS number 1021000-74-7, specifically [(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine, is a significant molecule in the field of chemical and pharmaceutical research. This compound, characterized by its complex and highly functionalized structure, has garnered attention due to its potential applications in various scientific domains. The unique arrangement of its substituents, including the 1-ethylpyrrolidin-2-yl and 4-methylpentan-2-yl groups, contributes to its distinct chemical properties and reactivity, making it a valuable candidate for further investigation.
The (1-ethylpyrrolidin-2-yl)methyl moiety is particularly noteworthy, as it introduces a nitrogen-rich heterocyclic framework that is commonly associated with enhanced biological activity. Pyrrolidine derivatives have been extensively studied for their role in drug development, owing to their ability to interact with biological targets in a manner that promotes therapeutic effects. The presence of the 4-methylpentan-2-yl group further modifies the compound's physicochemical properties, influencing its solubility, stability, and metabolic pathways. These characteristics make it an intriguing subject for researchers exploring novel pharmacophores.
In recent years, advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like [(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine, facilitating its incorporation into various research frameworks. The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protective group strategies are often employed to construct the desired structure. These synthetic methodologies not only highlight the compound's complexity but also underscore the ingenuity of modern chemical synthesis.
The potential applications of [(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine extend across multiple disciplines. In pharmaceutical research, its structural motifs suggest potential utility as an intermediate in the development of novel therapeutic agents. The nitrogen-containing heterocycle is particularly relevant in medicinal chemistry, where it serves as a scaffold for molecules targeting neurological disorders, infectious diseases, and inflammatory conditions. Additionally, the compound's lipophilic nature enhances its bioavailability, making it a promising candidate for oral or transdermal delivery systems.
Recent studies have begun to explore the pharmacological profile of derivatives similar to [(1-ethylpyrrolidin-2-yl)methyl](4-methylpentan-2-yl)amine, revealing interesting interactions with biological targets. For instance, modifications to the pyrrolidine ring have been shown to modulate receptor binding affinity and selectivity. Such findings are crucial for optimizing drug candidates and minimizing off-target effects. Furthermore, computational modeling techniques have been employed to predict the binding modes of these compounds with target proteins, providing valuable insights into their mechanism of action.
The role of (1-ethylpyrrolidin-2-yl)methyl and 4-methylpentan-2-yl groups in determining the compound's behavior cannot be overstated. The ethylpyrrolidinyl moiety contributes to hydrogen bonding capabilities and steric hindrance effects, which are critical factors in molecular recognition processes. On the other hand, the 4-methylpentanoyl group influences hydrophobic interactions and overall solubility profiles. These interplay between structural features and functional properties make [(1-ethylpyrrolidin-2-ylmethyl)(4-methy lpentan - 2 - yl)amine a versatile molecule for designing bespoke chemical entities.
In industrial applications, this compound finds utility as a building block for more complex molecules. Its structural complexity allows for further derivatization into high-value chemicals used in agrochemicals, materials science, and specialty chemicals. The ability to modify specific functional groups while maintaining core structural integrity makes it an attractive choice for synthetic chemists aiming to develop innovative products.
The future prospects of [(1 - eth yl p y r r o l id i n - 2 - y l ) m e t h y l ] ( 4 - m e t h y l p e n t an - 2 - y l ) a m i n e are vast and multifaceted. Ongoing research efforts are focused on expanding its chemical space through combinatorial chemistry approaches and library synthesis techniques. These methods enable rapid screening of numerous derivatives to identify lead compounds with enhanced potency and selectivity. Additionally, green chemistry principles are being integrated into synthetic protocols to ensure sustainability and environmental responsibility.
The integration of computational tools has revolutionized the way researchers approach molecular design. Advanced software platforms allow for virtual screening of compounds like [(1 - eth yl p y r r o l id i n - 2 - y l ) m e t h y l ] ( 4 - m e t h y l p e n t an - 2 - y l ) a m i n e, predicting their biological activity with remarkable accuracy. This high-throughput approach accelerates drug discovery pipelines by prioritizing promising candidates based on theoretical data before experimental validation is conducted.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible applications. By leveraging expertise from diverse fields such as organic chemistry, biochemistry, pharmacology, and computational biology, [(1 - eth yl p y r r o l id i n - 2 - y l ) m e t h y l ] ( 4 - m e t h y l p e n t an - 2 - y l ) a m i n e has the potential to contribute significantly to advancements in human health care solutions.
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